
2-Iminobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iminobut-3-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group attached to a butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iminobut-3-enoic acid can be synthesized through a three-step process starting from but-3-enenitrile. The process involves the Neber rearrangement of the corresponding N-chloroimidate, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of sodium hydroxide in water and tert-butyl alcohol at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iminobut-3-enoic acid undergoes various chemical reactions typical of amino acids and carboxylic acids. These include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Applications De Recherche Scientifique
2-Iminobut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid behavior and interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Iminobut-3-enoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the compound’s behavior in biological systems, influencing processes such as enzyme activity and protein folding .
Comparaison Avec Des Composés Similaires
- 2-Aminobut-3-enoic acid
- 3-Butenoic acid
- 4-Fluorothreonine
Comparison: 2-Iminobut-3-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds like 3-butenoic acid, which lacks the amino group, or 4-fluorothreonine, which has a different functional group arrangement .
Propriétés
Numéro CAS |
61371-91-3 |
|---|---|
Formule moléculaire |
C4H5NO2 |
Poids moléculaire |
99.09 g/mol |
Nom IUPAC |
2-iminobut-3-enoic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h2,5H,1H2,(H,6,7) |
Clé InChI |
JDOYEHIIHBNBAF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


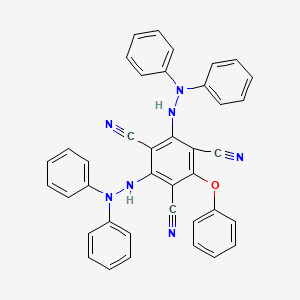
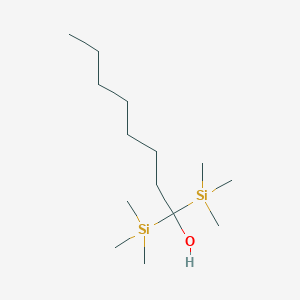

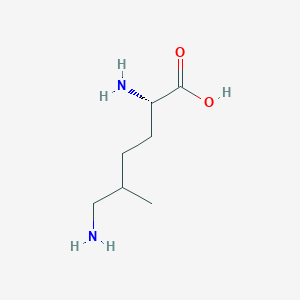
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)
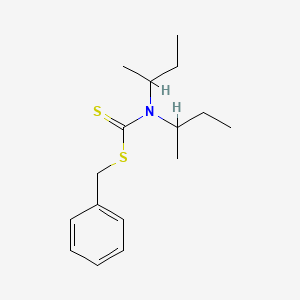
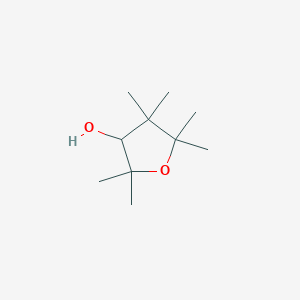
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)

